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Compound of Interest

Compound Name: GSK-1482160

Cat. No.: B1264793

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent, selective, and orally bioavailable negative allosteric modulator of the
P2X7 receptor (P2X7R).[1][2][3] Its ability to penetrate the blood-brain barrier makes it a
valuable tool for investigating the role of P2X7R in both peripheral and central nervous system
disorders.[2][4] This document provides a comprehensive overview of GSK-1482160, including
its mechanism of action, key pharmacological data, and detailed experimental protocols for its
use in P2X7R research.

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as
macrophages and microglia, and has been implicated in inflammatory and neuropathic pain.[1]
[5] Activation of P2X7R by high concentrations of extracellular ATP triggers the release of pro-
inflammatory cytokines, including interleukin-13 (IL-1(3), making it a compelling target for
therapeutic intervention.[1][5] GSK-1482160 modulates P2X7R activity by binding to a site
distinct from the ATP binding site, thereby reducing the efficacy of ATP without altering its
affinity.[1][6]

Chemical Properties
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Property Value

N-{[2-chloro-3-(trifluoromethyl)phenyllmethyl}-1-

IUPAC Name

methyl-5-oxo-L-prolinamide
Molecular Formula C19H17CIF3N302
Molecular Weight 427.81 g/mol
Oral Bioavailability Yes[1]
Blood-Brain Barrier Penetration Yes[2][4]

Pharmacological Data

GSK-1482160 exhibits high potency and selectivity for the human P2X7 receptor. The following
tables summarize key quantitative data from various in vitro and in vivo studies.

. | Affini

Parameter Species Value Reference

pIC50 Human 8.5 [2]

pIC50 Rat 6.5 [2]
0.25+0.05nM

IC50 Human (Fluorescence [7]
screening)

12.2 £ 2.5 nM (Cell
IC50 Human - [8]
competition assay)

Ki Human ~3 nM [8]
Ki Human 2.63 £ 0.6 nM [8]
Kd Human 5.09 + 0.98 nM [8]
Kd Human 1.15+0.12 nM [419]

Pharmacokinetic Properties in Humans
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Parameter Value Reference

Time to Peak Concentration )
~3.5 hours (fasting) [1][6]

(Tmax)

Half-life (t1/2) < 4.5 hours [1][6]

Mechanism of Action: Allosteric Modulation of
P2X7R

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor. This means it
binds to a site on the receptor that is different from the orthosteric site where the endogenous
agonist, ATP, binds. This interaction does not prevent ATP from binding but rather reduces the
conformational changes in the receptor that are necessary for full channel activation. The
ultimate effect is a decrease in the efficacy of ATP at the P2X7R, leading to reduced ion flux
and downstream signaling, such as the inhibition of IL-1[3 release.

P2X7 Receptor

ATP Binds
GSK-1482160 Binds NS ) <« Reduces Efficacy @

Click to download full resolution via product page

Mechanism of GSK-1482160 Action

Experimental Protocols
IL-13 Release Assay

This protocol is designed to assess the inhibitory effect of GSK-1482160 on ATP-induced IL-1f3

release from immune cells.
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Methodology:

e Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell
line (e.g., THP-1).

e Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 pg/mL) for a specified period
(e.g., 2-4 hours) to induce pro-IL-13 expression.

o Compound Incubation: Pre-incubate the primed cells with various concentrations of GSK-
1482160 or vehicle control for a defined time (e.g., 30-60 minutes).

o Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for a short
period (e.g., 30-60 minutes) to activate the P2X7R and induce IL-1[3 processing and release.

» Quantification: Collect the cell culture supernatant and quantify the concentration of mature
IL-1(3 using a commercially available ELISA kit.

» Data Analysis: Plot the IL-13 concentration against the concentration of GSK-1482160 to
determine the IC50 value.
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Workflow for IL-13 Release Assay

Radioligand Binding Assay
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This protocol is used to determine the binding affinity (Kd or Ki) of GSK-1482160 to the P2X7

receptor.

Methodology:

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human
P2X7 receptor (e.g., HEK293-hP2X7R).[4][8]

Radioligand: Use a radiolabeled form of GSK-1482160, such as [11C]|GSK-1482160.[8]

Incubation: Incubate the cell membranes with increasing concentrations of the radioligand in
the absence (for total binding) or presence (for non-specific binding) of a high concentration
of unlabeled GSK-1482160.

Separation: Separate the bound from unbound radioligand by rapid filtration through glass
fiber filters.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Perform saturation binding analysis to determine the dissociation constant (Kd) and
the maximum number of binding sites (Bmax). For competition binding assays, co-incubate a
fixed concentration of radioligand with increasing concentrations of unlabeled GSK-1482160
to determine the Ki value.[8]

Applications in Research

GSK-1482160 is a versatile tool for studying the physiological and pathological roles of the

P2X7 receptor.

 Inflammatory and Neuropathic Pain Models: GSK-1482160 has demonstrated efficacy in
animal models of inflammatory and neuropathic pain, comparable to standard-of-care drugs
like celecoxib and gabapentin.[1]

» Neuroinflammation and Neurodegenerative Diseases: Its ability to cross the blood-brain
barrier allows for the investigation of P2X7R's role in neuroinflammatory processes in
diseases such as multiple sclerosis and Alzheimer's disease.[7][10]
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e PET Imaging: As a radiolabeled tracer ([11C]GSK-1482160), it enables the in vivo
visualization and quantification of P2X7R expression in the brain, providing a biomarker for

neuroinflammation.[4][7][8]

Research Applications

PET Imaging

GSK-1482160

Neuroinflammation
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Click to download full resolution via product page
Applications of GSK-148216al

Conclusion

GSK-1482160 is a well-characterized and potent tool compound for the study of the P2X7
receptor. Its favorable pharmacological and pharmacokinetic properties, including oral
bioavailability and CNS penetration, make it suitable for a wide range of in vitro and in vivo
applications. This guide provides essential information and protocols to facilitate its effective
use in advancing our understanding of P2X7R biology and its role in disease. However, it is
important to note that while GSK-1482160 showed promise in preclinical studies, its
development for treating rheumatoid arthritis was halted as it was deemed unable to achieve
the required pharmacological inhibition while maintaining a safe margin in humans.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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